DESACETYL DILTIAZEM HCL
Overview
Description
DESACETYL DILTIAZEM HCL is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique benzothiazepine structure, which is known for its biological activity.
Mechanism of Action
Target of Action
Desacetyl Diltiazem Hydrochloride, also known as DESACETYL DILTIAZEM HCL, primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction and relaxation of the muscles.
Mode of Action
The compound works by inhibiting the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The major pathway of degradation of this compound is o-deacetylation , which leads to the formation of 'desacetyl diltiazem’ . This degradation mechanism is crucial for the drug’s action and its removal from the body.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for the quantification of Diltiazem and its metabolites, including this compound, in human plasma .
Result of Action
The inhibition of calcium influx leads to a decrease in intracellular calcium concentrations, which in turn increases smooth muscle relaxation, resulting in arterial vasodilation and decreased blood pressure . This makes this compound effective in the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that the aqueous solubility of diltiazem can decrease significantly in certain environments, which can impact the bioavailability and effectiveness of the drug . Furthermore, the formulation process can also affect the degradation of the drug and the formation of the desacetyl diltiazem impurity .
Biochemical Analysis
Biochemical Properties
Desacetyl Diltiazem Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the N, N - (dimethyl)ethylamine fragment of the drug molecule to form heterosynthons .
Cellular Effects
Desacetyl Diltiazem Hydrochloride has significant effects on various types of cells and cellular processes. It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Desacetyl Diltiazem Hydrochloride involves its ability to inhibit the cellular influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . This inhibition results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desacetyl Diltiazem Hydrochloride change over time. It has been observed that the plasma samples buffered with 1% of 0.1 M NaF solution can limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C .
Dosage Effects in Animal Models
The effects of Desacetyl Diltiazem Hydrochloride vary with different dosages in animal models. The oral LD50’s in mice and rats range from 415 to 740 mg/kg and from 560 to 810 mg/kg, respectively .
Metabolic Pathways
Desacetyl Diltiazem Hydrochloride is involved in several metabolic pathways. It is metabolized by N-demethylation, leading to the formation of N-desmethyl Diltiazem .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DESACETYL DILTIAZEM HCL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazepine Ring: This step involves the cyclization of a suitable precursor to form the benzothiazepine core. Common reagents used in this step include sulfur and amines.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazepine core with a dimethylaminoethyl group. Reagents such as dimethylamine and alkyl halides are commonly used.
Hydroxylation and Methoxylation: The introduction of hydroxyl and methoxy groups is achieved through selective oxidation and methylation reactions. Reagents such as hydrogen peroxide and methanol are used under controlled conditions.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
DESACETYL DILTIAZEM HCL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzothiazepine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazepine derivatives.
Scientific Research Applications
DESACETYL DILTIAZEM HCL has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its mechanism of action and its effects on various biological targets.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker.
Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.
Thiazesim: A benzothiazepine compound with potential antidepressant activity.
Uniqueness
DESACETYL DILTIAZEM HCL is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and pharmacokinetic properties compared to other benzothiazepine derivatives.
Properties
IUPAC Name |
(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQWAVFYFJXSHD-VOMIJIAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226411 | |
Record name | (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75472-91-2 | |
Record name | Deacetyldiltiazem hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75472-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetyldiltiazem hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075472912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S-cis)-5-(2-(Dimethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEACETYLDILTIAZEM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ8A4H7BT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.